2-chloro-N-(3-fluoropyridin-4-yl)acetamide
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Overview
Description
2-chloro-N-(3-fluoropyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoropyridinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-fluoropyridin-4-yl)acetamide typically involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-fluoropyridine+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-fluoropyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-(3-fluoropyridin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluoropyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoropyridine: A related compound with similar structural features.
N-(3-fluoropyridin-4-yl)acetamide: Lacks the chloro group but shares the acetamide and fluoropyridinyl moieties.
2-chloro-N-(4-fluorophenyl)acetamide: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
2-chloro-N-(3-fluoropyridin-4-yl)acetamide is unique due to the combination of its chloro, fluoropyridinyl, and acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H6ClFN2O |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-chloro-N-(3-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-3-7(12)11-6-1-2-10-4-5(6)9/h1-2,4H,3H2,(H,10,11,12) |
InChI Key |
YIIFAXLSDSSUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)CCl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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